molecular formula C17H17NO2S B2667202 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide CAS No. 2097918-57-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide

Cat. No.: B2667202
CAS No.: 2097918-57-3
M. Wt: 299.39
InChI Key: IHLPRHVDQWACRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide is a synthetic benzamide derivative intended for research and experimental use by qualified professionals. This compound is part of a class of molecules featuring the 2,3-dihydro-1-benzofuran scaffold, a structure recognized in medicinal chemistry for its potential to interact with various biological targets . The (methylsulfanyl)benzamide moiety further enhances its research value, as similar functional groups are present in compounds investigated for their activity on nuclear receptors . Main Applications & Research Value: This compound is furnished as a high-purity chemical tool for in vitro biological screening. Its primary research applications include serving as a building block in medicinal chemistry programs and as a reference standard in assay development. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in projects aimed at modulating the activity of enzymes or G-protein coupled receptors (GPCRs), given that related (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been developed as agonists for receptors like GPR40/FFAR1 . Furthermore, analogs with the 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine structure have been studied for their affinity for dopaminergic and histaminergic receptors, suggesting potential utility in neuropharmacological research . Handling & Compliance: This product is labeled For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-21-14-6-4-5-12(9-14)17(19)18-10-13-11-20-16-8-3-2-7-15(13)16/h2-9,13H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLPRHVDQWACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of the amide group.

    Substituted Benzofuran Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzofuran moiety exhibit significant anticancer activities. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide has been investigated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism typically involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.

Case Study Example:
A study conducted by researchers screened a library of compounds for anticancer activity and identified several benzofuran derivatives with promising results against MCF7 cells, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Research Findings:
In vitro studies have demonstrated that certain benzofuran derivatives can significantly reduce the expression of these cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzofuran ring and the methylsulfanyl group can significantly influence biological activity.

Modification Effect on Activity
Increased alkyl chain length on benzofuranEnhanced lipophilicity and cellular uptake
Substitution at different positions on the benzene ringAltered binding affinity to target proteins
Variation in the methylsulfanyl groupChanges in metabolic stability

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A comparative analysis of key benzamide derivatives is provided below:

Compound Name / ID Core Structure Substituents / Functional Groups Primary Application / Activity Key Properties / Notes
Target Compound Benzamide - 3-(methylsulfanyl) on benzoyl
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]
Not explicitly stated (inferred) Rigid dihydrobenzofuran enhances stability; methylsulfanyl may aid hydrophobic binding
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Benzamide - 2-chloro
- 3-(methylsulfanyl)
- 4-(trifluoromethyl)
- N-(1-methyltetrazol-5-yl)
Herbicide Ionic form improves solubility; trifluoromethyl enhances bioactivity
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Benzamide - Thiazolemethylthio substituent
- Trifluoromethylpyridinylaminoethyl
Anticancer, antiviral Thiazole and pyridine enhance target selectivity
Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate) Dihydrobenzofuran sulfonate - Ethoxy group
- Methanesulfonate ester
Herbicide Sulfonate ester increases soil mobility; dihydrobenzofuran core shared with target compound

Key Differences and Implications

Compared to the thiazole-containing benzamide in , the dihydrobenzofuran group in the target compound may confer greater metabolic stability due to reduced oxidative susceptibility.

Biological Activity: The sodium salt in leverages ionic character for solubility, whereas the target compound’s neutral benzamide structure suggests better membrane permeability. Ethofumesate shares the dihydrobenzofuran scaffold but acts as a sulfonate ester herbicide, highlighting how minor structural changes (e.g., sulfonate vs. benzamide) drastically alter application.

Physicochemical Properties: The methylsulfanyl group in the target compound and herbicide analog contributes to hydrophobicity, which may enhance binding to hydrophobic protein pockets (as described in Glide XP scoring for hydrophobic enclosures ).

Detailed Research Findings

Hydrogen Bonding and Crystallography

The dihydrobenzofuran group in the target compound may participate in hydrogen-bonding networks, as seen in Etter’s graph set analysis . Such interactions could stabilize crystal packing or ligand-target binding.

Docking and Binding Affinity

Using methodologies like Glide XP , the methylsulfanyl group may score favorably in hydrophobic enclosure scenarios, while the benzamide core could form hydrogen bonds with protein residues. This dual functionality is shared with therapeutic benzamides in .

Patent Landscape

  • The herbicide patent and therapeutic patents demonstrate that benzamide derivatives are versatile scaffolds.

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H17NO2S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

Research indicates that this compound exhibits significant activity as a cannabinoid receptor 2 (CB2) agonist . This interaction suggests its potential use in treating conditions associated with neuropathic pain and inflammation .

Antitumor Activity

Several studies have evaluated the antitumor properties of related compounds, revealing that derivatives of the benzofuran structure can inhibit cancer cell proliferation. For instance, compounds with similar structures showed IC50 values indicating their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)
MDA42HeLa7.01
MDA39NCI-H4608.55
MDA104MCF-714.31

These results suggest that modifications to the benzofuran moiety can enhance antitumor activity .

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been highlighted in studies where compounds demonstrated the ability to protect neuronal cells from oxidative stress. The mechanism involves inhibition of lipid peroxidation and scavenging of free radicals, which are critical in preventing neurodegenerative diseases .

Study 1: Anticancer Properties

In a study examining various benzofuran derivatives, researchers synthesized and tested this compound against several cancer cell lines. The compound exhibited promising cytotoxic effects, particularly against breast and lung cancer cells.

Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound through its action on CB2 receptors. The findings indicated that it could significantly reduce pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

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